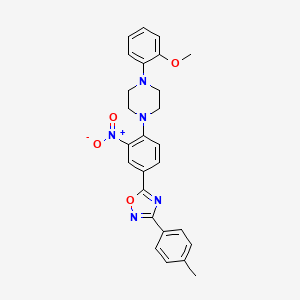
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and by inducing apoptosis. Additionally, this compound may reduce inflammation by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Additionally, this compound has shown promising results in various animal models, making it a potential candidate for future clinical trials. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent and its effects on various inflammatory mediators. Additionally, future research can focus on optimizing the synthesis method to increase the yield and reduce the cost of this compound.
Métodos De Síntesis
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of m-tolyl hydrazine with 4-(4-methylpiperazin-1-yl) nitrobenzene in the presence of a catalyst and solvent. The resulting intermediate is then reacted with cyanogen bromide to yield the final product.
Aplicaciones Científicas De Investigación
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-3-5-15(12-14)19-21-20(28-22-19)16-6-7-17(18(13-16)25(26)27)24-10-8-23(2)9-11-24/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYGTXEXJYUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

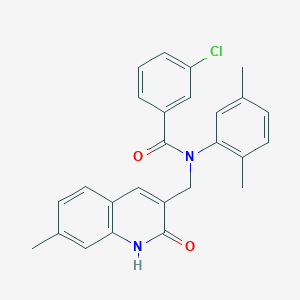
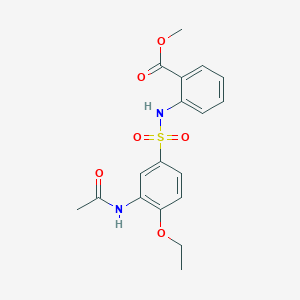

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
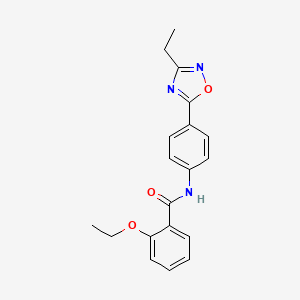
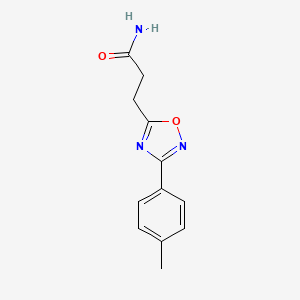
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)


![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)



